
Potential Pharmacological Profile of 6-methoxy-
4-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Methoxy-4-methyl-1H-indole

Cat. No.: B1360837 Get Quote

Disclaimer: Direct pharmacological data for 6-methoxy-4-methyl-1H-indole is limited in

publicly available scientific literature. This technical guide provides a potential pharmacological

profile based on the activities of structurally related methoxy- and methyl-substituted indole

derivatives. The information presented herein is intended for research and drug development

professionals and should be interpreted as a predictive overview rather than a definitive

characterization.

Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active

natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to

participate in various biological interactions have made it a cornerstone of medicinal chemistry.

The strategic incorporation of substituents, such as methoxy and methyl groups, can

significantly modulate the pharmacological properties of the indole core, influencing receptor

affinity, metabolic stability, and overall biological activity. This guide explores the potential

pharmacological profile of 6-methoxy-4-methyl-1H-indole by examining the known activities

of its structural analogs.

Physicochemical Properties
A summary of the key physicochemical properties for 6-methoxy-4-methyl-1H-indole is

presented in Table 1. These properties are crucial for predicting its behavior in biological

systems, including absorption, distribution, metabolism, and excretion (ADME).
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Property Value Source

Molecular Formula C₁₀H₁₁NO

Molecular Weight 161.20 g/mol

CAS Number 885521-27-7

Appearance Not specified

Solubility Not specified

LogP (predicted) 2.3 - 2.8

Table 1: Physicochemical Properties of 6-methoxy-4-methyl-1H-indole.

Potential Pharmacological Activities
Based on the pharmacological profiles of structurally similar indole derivatives, 6-methoxy-4-
methyl-1H-indole may exhibit a range of biological activities. The following sections

summarize these potential activities, drawing parallels from known bioactive 6-methoxy and 4-

methyl indoles.

G-Protein Coupled Receptor (GPCR) Modulation:
Protease-Activated Receptor 4 (PAR-4) Antagonism
Several 6-methoxyindole derivatives have been identified as antagonists of Protease-Activated

Receptor 4 (PAR-4), a GPCR involved in thrombosis and inflammation.

Quantitative Data from a Structurally Related PAR-4 Antagonist:

Compound Target Assay IC₅₀ (nM)
Selectivity vs.
PAR-1

ML354 (a 6-

methoxyindole

derivative)

PAR-4

PAC-1

fluorescent

αIIbβ3 activation

140 71-fold

Table 2: Activity of a representative 6-methoxyindole derivative as a PAR-4 antagonist.
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Caption: Potential PAR-4 signaling pathway modulated by 6-methoxy-4-methyl-1H-indole.

Nuclear Receptor Modulation: Farnesoid X Receptor
(FXR) Agonism
Derivatives of 6-methoxy-1-methyl-1H-indole have been investigated as agonists of the

Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and

glucose metabolism.

Quantitative Data from a Structurally Related FXR Agonist:

Compound Target Assay EC₅₀ (nM)

LY2562175 (a 6-

methoxy-1-methyl-1H-

indole derivative)

FXR In vitro agonist assay
Potent (specific value

not disclosed)

Table 3: Activity of a representative 6-methoxy-1-methyl-1H-indole derivative as an FXR

agonist.
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Caption: Potential FXR signaling pathway activated by 6-methoxy-4-methyl-1H-indole.

Enzyme Inhibition: Methyltransferase Like 3 (METTL3)
Inhibition
Recent studies have explored 2,6-disubstituted indole derivatives as potent inhibitors of

METTL3, an RNA methyltransferase implicated in various cancers.

Quantitative Data from a Structurally Related METTL3 Inhibitor:

Compound Target Assay IC₅₀ (nM)

Compound 16e (a 2,6-

disubstituted indole)
METTL3 In vitro enzyme assay 0.49

Table 4: Activity of a representative 2,6-disubstituted indole derivative as a METTL3 inhibitor.
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Experimental Workflow
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Caption: Logical relationship of METTL3 inhibition by a 6-methoxyindole derivative.

Experimental Protocols
Detailed experimental protocols for the direct evaluation of 6-methoxy-4-methyl-1H-indole are

not available. However, the following sections provide generalized methodologies for key

assays that would be essential for characterizing its pharmacological profile.

Radioligand Receptor Binding Assay (Generic Protocol)
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This protocol describes a general method for determining the binding affinity of a test

compound to a target receptor.

Materials:

Cell membranes expressing the target receptor

Radioligand specific for the target receptor

Test compound (6-methoxy-4-methyl-1H-indole)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

Scintillation cocktail

Glass fiber filters

96-well plates

Filtration manifold

Scintillation counter

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and the test

compound or vehicle.

Initiate the binding reaction by adding the cell membrane preparation.

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a

predetermined time to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound

radioactivity using a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of a known

unlabeled ligand.

Specific binding is calculated by subtracting non-specific binding from total binding.

Data are analyzed using non-linear regression to determine the IC₅₀ value, which can be

converted to a Ki value using the Cheng-Prusoff equation.
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Caption: A generalized workflow for a radioligand receptor binding assay.
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Cell-Based Functional Assay (Generic Protocol)
This protocol outlines a general method for assessing the functional activity (agonist or

antagonist) of a test compound on a target receptor.

Materials:

Host cells stably expressing the target receptor

Cell culture medium and supplements

Test compound (6-methoxy-4-methyl-1H-indole)

Known agonist and antagonist for the target receptor

Assay plate (e.g., 96-well or 384-well)

Detection reagents for the specific signaling pathway (e.g., calcium indicator dye, cAMP

assay kit)

Plate reader capable of detecting the signal (e.g., fluorescence, luminescence)

Procedure:

Plate the host cells in an assay plate and allow them to adhere overnight.

Prepare serial dilutions of the test compound.

For agonist mode: Add the test compound to the cells and incubate for a specified time.

For antagonist mode: Pre-incubate the cells with the test compound, then add a known

agonist at its EC₅₀ concentration.

Add the detection reagents according to the manufacturer's instructions.

Measure the signal using an appropriate plate reader.

Data are normalized to the response of the vehicle control and a maximal agonist

concentration.
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For agonist activity, an EC₅₀ value is determined. For antagonist activity, an IC₅₀ value is

determined.

Conclusion
While direct experimental evidence for the pharmacological profile of 6-methoxy-4-methyl-1H-
indole is currently lacking, the analysis of structurally related compounds provides a strong

foundation for predicting its potential biological activities. This molecule may act as a modulator

of GPCRs (such as PAR-4), nuclear receptors (like FXR), and enzymes (including METTL3).

The provided generic experimental protocols offer a starting point for the comprehensive in

vitro characterization of this compound. Further investigation is warranted to elucidate the

specific pharmacological properties of 6-methoxy-4-methyl-1H-indole and to determine its

potential as a lead compound for drug discovery programs.

To cite this document: BenchChem. [Potential Pharmacological Profile of 6-methoxy-4-
methyl-1H-indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360837#pharmacological-profile-of-6-methoxy-4-
methyl-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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